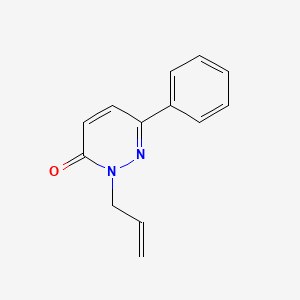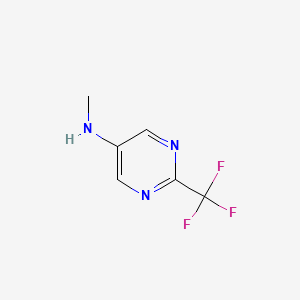![molecular formula C14H24F2N2O2 B12951729 Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5,5-difluoro-2,9-diazaspiro[55]undecane-9-carboxylate is a synthetic organic compound with the molecular formula C14H24F2N2O2 It is characterized by its spirocyclic structure, which includes a diazaspiro undecane core with tert-butyl and difluoro substituents
Vorbereitungsmethoden
The synthesis of tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the diazaspiro core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Introduction of the difluoro substituents: Fluorination reactions are carried out to introduce the difluoro groups at the desired positions.
Attachment of the tert-butyl group:
The reaction conditions for each step may vary, but common reagents and solvents used include bases, acids, and organic solvents such as dichloromethane and tetrahydrofuran. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate: This compound has a similar spirocyclic structure but lacks the difluoro substituents.
Tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate: This compound has an additional carboxylate group, making it structurally different.
Tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: This compound has a different substitution pattern on the spirocyclic core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H24F2N2O2 |
|---|---|
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-5-13(6-9-18)10-17-7-4-14(13,15)16/h17H,4-10H2,1-3H3 |
InChI-Schlüssel |
CGQJXVYKXFCZMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)

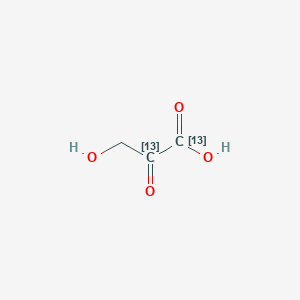

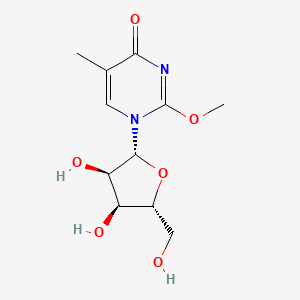

![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)
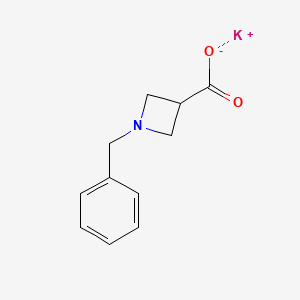

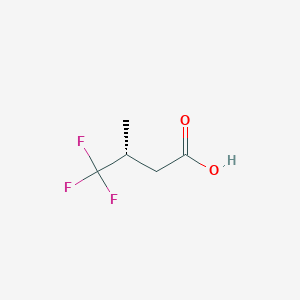
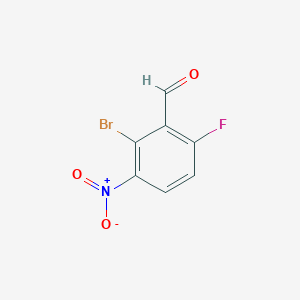
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
